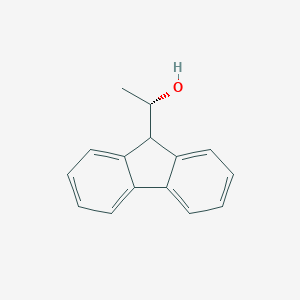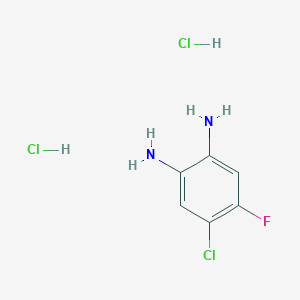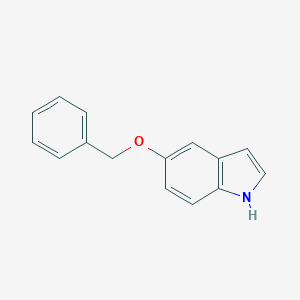
3,4-ジアセトキシケイ皮酸
概要
説明
3,4-Diacetoxycinnamic acid: is an organic compound with the molecular formula C13H12O6 . It is a derivative of cinnamic acid, where the hydroxyl groups on the benzene ring are acetylated.
科学的研究の応用
Chemistry: 3,4-Diacetoxycinnamic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and polymers .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in experiments to understand its effects on cellular processes and its potential therapeutic applications .
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly for their anti-inflammatory and antioxidant activities. Research is ongoing to determine its efficacy and safety in medical applications .
Industry: In the industrial sector, 3,4-diacetoxycinnamic acid is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of polymers, coatings, and other advanced materials .
作用機序
Target of Action
3,4-Diacetoxycinnamic acid (DACA) is a derivative of cinnamic acid It’s structurally similar compound, 3,4-dihydroxycinnamic acid, has been reported to interact with targets such as histidine ammonia-lyase and macrophage migration inhibitory factor .
Mode of Action
It has been reported that daca can enhance the thermal stability of polyesters and polyethers . This suggests that DACA may interact with its targets to induce structural changes, enhancing their thermal stability.
Biochemical Pathways
A study on a similar compound, 3,4-dihydroxyphthalate, suggests that it could be converted to tricarboxylic acid (tca) cycle via meta-cleavage pathway
Pharmacokinetics
The molecular formula of daca is c13h12o6, and it has an average mass of 264231 Da . These properties could influence its bioavailability, but more research is needed to understand its pharmacokinetics.
Result of Action
It has been reported that daca can enhance the thermal stability of polyesters and polyethers . This suggests that DACA may induce structural changes in its targets, enhancing their thermal stability.
Action Environment
A study has reported that the stereocomplex formation of polylactides conjugated with daca was influenced by the conjugation groups at both chain ends of the polylactides . This suggests that the chemical environment could influence DACA’s action.
生化学分析
Biochemical Properties
3,4-Diacetoxycinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as polyphenol oxidase and peroxidase, which are involved in oxidative reactions. These interactions often result in the formation of quinones, which can further participate in various biochemical pathways. Additionally, 3,4-Diacetoxycinnamic acid can act as a substrate for esterases, leading to the hydrolysis of the acetoxy groups and the formation of caffeic acid derivatives .
Cellular Effects
The effects of 3,4-Diacetoxycinnamic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3,4-Diacetoxycinnamic acid can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative stress . Moreover, 3,4-Diacetoxycinnamic acid has been shown to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 3,4-Diacetoxycinnamic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. By inhibiting these enzymes, 3,4-Diacetoxycinnamic acid can reduce the production of pro-inflammatory mediators . Additionally, it can bind to transcription factors, thereby modulating gene expression and influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diacetoxycinnamic acid have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that 3,4-Diacetoxycinnamic acid can have sustained effects on cellular function, particularly in terms of antioxidant activity and gene expression modulation . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3,4-Diacetoxycinnamic acid in animal models have been studied to understand its therapeutic potential and toxicity. At low to moderate doses, the compound has been shown to exhibit anti-inflammatory and antioxidant properties without significant adverse effects. At high doses, 3,4-Diacetoxycinnamic acid can induce toxicity, manifesting as liver and kidney damage . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
3,4-Diacetoxycinnamic acid is involved in several metabolic pathways, primarily those related to phenylpropanoid metabolism. It can be metabolized by esterases to form caffeic acid, which then enters various biosynthetic pathways, including the synthesis of lignin and flavonoids . The compound also interacts with enzymes such as cytochrome P450s, which play a role in its oxidative metabolism .
Transport and Distribution
Within cells and tissues, 3,4-Diacetoxycinnamic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or facilitated transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 3,4-Diacetoxycinnamic acid within tissues is also influenced by its lipophilicity, which affects its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 3,4-Diacetoxycinnamic acid is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is often mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the mitochondria, 3,4-Diacetoxycinnamic acid can influence mitochondrial function and ROS production, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Diacetoxycinnamic acid can be synthesized through the acetylation of 3,4-dihydroxycinnamic acid. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 3,4-diacetoxycinnamic acid are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: 3,4-Diacetoxycinnamic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield 3,4-dihydroxycinnamic acid.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 3,4-Dihydroxycinnamic acid.
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted cinnamic acid derivatives.
類似化合物との比較
3,4-Dihydroxycinnamic acid: The parent compound, which lacks the acetyl groups.
3,4-Dimethoxycinnamic acid: A derivative where the hydroxyl groups are methylated instead of acetylated.
Ferulic acid: A related compound with a methoxy group and a hydroxyl group on the benzene ring.
Sinapic acid: Similar to ferulic acid but with an additional methoxy group.
Uniqueness: 3,4-Diacetoxycinnamic acid is unique due to its acetylated hydroxyl groups, which impart different chemical properties compared to its non-acetylated counterparts. This modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
特性
IUPAC Name |
(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIYGBWFISUTHI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-48-2 | |
| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diacetoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-diacetoxycinnamic acid enhance the thermal stability of polylactides?
A1: DACA, a derivative of cinnamic acid, plays a crucial role in enhancing the thermal stability of PLAs. [, , ] When conjugated to the terminal ends of PLA chains, DACA promotes the formation of stronger intermolecular interactions. This is particularly evident in stereocomplexed PLAs, where DACA conjugation significantly increases the melting temperature (Tm) and the temperature at which 10% weight loss occurs (T10). [, ] The aromatic structure of DACA likely contributes to π-π stacking interactions between polymer chains, leading to a more thermally stable material. []
Q2: Can the size of the PLA polymer chains influence the effectiveness of DACA in improving thermal properties?
A2: Yes, research indicates that the molecular weight (Mn) of the PLA chains can impact the effectiveness of DACA conjugation in enhancing thermal stability. [] While DACA generally improves the Tm for various Mn combinations in stereocomplexed PLAs, optimal improvements in both Tm and T10 are observed within a specific Mn range for the enantiomeric PLAs. [] This suggests that an optimal balance between chain end group density and stereocomplexation efficiency is crucial for maximizing the thermal stability enhancements offered by DACA.
Q3: Does incorporating 3,4-diacetoxycinnamic acid into polylactides affect their photoreactivity?
A3: Yes, incorporating DACA into PLAs introduces photoreactivity. [, ] The cinnamic acid moiety within DACA is known for its photoreactive properties, specifically its ability to undergo [2+2] cycloaddition reactions upon UV irradiation. [] This photoreactivity has been demonstrated in both DACA-conjugated PLAs and their stereocomplexes. [] This property opens up possibilities for controlling the material's properties and degradation behavior through light exposure.
Q4: How does 3,4-diacetoxycinnamic acid influence the degradability of polylactides?
A4: Research suggests that incorporating DACA into PLAs can affect their degradation behavior. [] In a study on branched polyesters composed of PLAs and DACA, it was observed that the hydrolysis rate of the DACA/PLLA polyesters was slower than pure PLLA but was accelerated after UV irradiation. [] This suggests that the presence of DACA, along with its photoreactivity, offers a degree of control over the degradation rate of these modified PLAs.
Q5: Are there any potential applications for DACA-modified PLAs in drug delivery systems?
A5: The properties of DACA-modified PLAs, particularly their photoreactivity and controllable degradation, make them promising candidates for drug delivery applications. [] For instance, DACA-terminated PLLA nanoparticles have been successfully synthesized with controllable sizes. [] These nanoparticles exhibit interesting size-changing properties upon UV irradiation, making them potentially useful for controlled drug release applications. [] Further research is needed to fully explore and optimize their potential in this area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
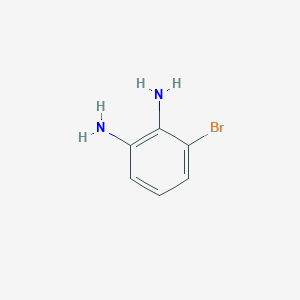
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
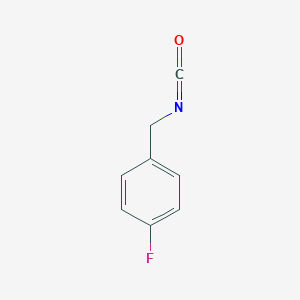
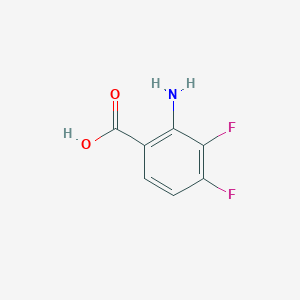
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)

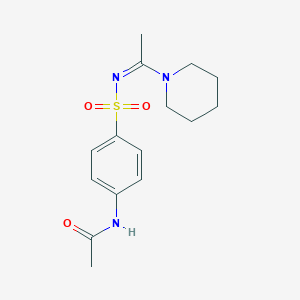
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)

